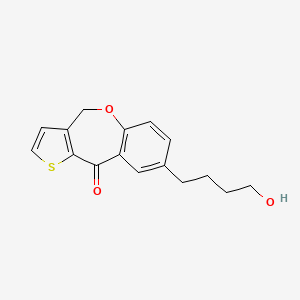
1-Pirenebutirilo-CoA
Descripción general
Descripción
1-Pyrenebutyryl-coenzyme A is a fluorescent probe used extensively in lipid metabolite studies. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is conjugated with coenzyme A. The unique spectroscopic properties of pyrene and its derivatives make 1-Pyrenebutyryl-coenzyme A an invaluable tool in biochemical and biophysical research .
Aplicaciones Científicas De Investigación
1-Pyrenebutyryl-coenzyme A is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study lipid metabolism and membrane dynamics.
Biology: Helps in understanding the role of fatty acyl-coenzyme A in cellular processes.
Medicine: Investigated for its potential in diagnosing and monitoring metabolic disorders.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
Target of Action
1-Pyrenebutyryl-CoA is a derivative of pyrene, a polycyclic aromatic hydrocarbon . It primarily targets the mitochondrial carnitine-acyl-carnitine translocase , a key enzyme involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation .
Mode of Action
1-Pyrenebutyryl-CoA interacts with its target by competitively inhibiting the mitochondrial carnitine-acyl-carnitine translocase . This interaction results in the inhibition of the transport of long-chain fatty acids into the mitochondria, thereby affecting the process of β-oxidation .
Biochemical Pathways
The primary biochemical pathway affected by 1-Pyrenebutyryl-CoA is the β-oxidation of long-chain fatty acids . By inhibiting the mitochondrial carnitine-acyl-carnitine translocase, 1-Pyrenebutyryl-CoA prevents the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs . This results in a decrease in the production of acetyl-CoA, a key molecule in the citric acid cycle, and thus affects energy production in the cell .
Pharmacokinetics
It is known that 1-pyrenebutyryl-coa is more soluble in nonpolar solvents , which may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of the mitochondrial carnitine-acyl-carnitine translocase by 1-Pyrenebutyryl-CoA leads to a decrease in the transport of long-chain fatty acids into the mitochondria . This results in a decrease in the β-oxidation of these fatty acids and a subsequent decrease in the production of acetyl-CoA . As acetyl-CoA is a key molecule in the citric acid cycle, this can lead to a decrease in energy production within the cell .
Action Environment
The action of 1-Pyrenebutyryl-CoA can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the mitochondrial carnitine-acyl-carnitine translocase may affect the efficacy of 1-Pyrenebutyryl-CoA . Additionally, the solubility of 1-Pyrenebutyryl-CoA in nonpolar solvents suggests that its action may be influenced by the lipid composition of the cell .
Análisis Bioquímico
Biochemical Properties
1-Pyrenebutyryl-CoA plays a significant role in biochemical reactions involving lipid metabolism. It interacts with enzymes such as carnitine acyltransferases, which are crucial for the modulation of the acyl-CoA/CoA ratio in different cell compartments . These interactions are essential for maintaining the balance of fatty acid metabolism. The kinetic mechanisms and parameters for these enzymes vary depending on their location within the cell .
Cellular Effects
1-Pyrenebutyryl-CoA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a medium-chain fatty acid analogue and can inhibit certain enzymes, affecting the overall metabolic flux within the cell . This compound’s ability to bind to specific proteins and enzymes allows it to modulate cellular functions effectively.
Molecular Mechanism
At the molecular level, 1-Pyrenebutyryl-CoA exerts its effects through binding interactions with biomolecules. It can inhibit enzymes such as carnitine palmitoyltransferase by mimicking the structure of natural substrates . This inhibition can lead to changes in gene expression and metabolic pathways, highlighting the compound’s role in regulating cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrenebutyryl-CoA can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . The compound’s interactions with enzymes and other biomolecules can vary depending on the experimental conditions, leading to different outcomes in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Pyrenebutyryl-CoA vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
1-Pyrenebutyryl-CoA is involved in several metabolic pathways, including fatty acid metabolism. It interacts with enzymes such as butyryl-CoA dehydrogenase, which plays a role in the degradation and elongation of fatty acids . These interactions are essential for maintaining metabolic homeostasis within the cell.
Transport and Distribution
Within cells and tissues, 1-Pyrenebutyryl-CoA is transported and distributed through interactions with transporters and binding proteins . These interactions help regulate its localization and accumulation, ensuring that it reaches the necessary cellular compartments to exert its effects.
Subcellular Localization
1-Pyrenebutyryl-CoA is localized in various subcellular compartments, including the mitochondria and peroxisomes . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in regulating lipid metabolism and other cellular processes.
Métodos De Preparación
The synthesis of 1-Pyrenebutyryl-coenzyme A involves the reaction of pyrene butyric acid with coenzyme A. The process typically requires the activation of pyrene butyric acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert conditions to prevent hydrolysis. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-Pyrenebutyryl-coenzyme A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrene butyric acid derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Pyrenebutyryl-coenzyme A can be compared with other similar compounds such as:
1-Pyrenebutyryl-carnitine: Another fluorescent probe with similar applications but different solubility properties.
Palmitoyl-coenzyme A: A natural metabolite involved in fatty acid metabolism.
Stearoyl-coenzyme A: Another fatty acyl-coenzyme A derivative with distinct biological roles.
The uniqueness of 1-Pyrenebutyryl-coenzyme A lies in its fluorescent properties, making it a valuable tool for studying lipid metabolism and membrane dynamics.
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34-,35-,36+,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJCVEBQTCSQNB-IJWBJXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346231 | |
| Record name | 1-Pyrenebutyryl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1037.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81923-89-9 | |
| Record name | 1-Pyrenebutyryl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081923899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenebutyryl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Pyrenebutyryl-CoA interact with mitochondria and what are the downstream effects?
A: 1-Pyrenebutyryl-CoA (PB-CoA) exhibits inhibitory effects on rat liver mitochondria. It acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration with a Ki of 2 µM []. PB-CoA also competitively inhibits carnitine palmitoyl-CoA transferase (CPT) I, a key enzyme in fatty acid oxidation, with a Ki of 2.1 µM. Furthermore, it inhibits octanoyl-CoA transferase with a Ki of 15 µM []. These interactions suggest that PB-CoA primarily affects mitochondrial fatty acid metabolism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


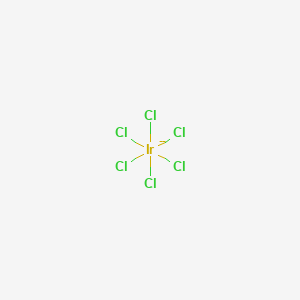
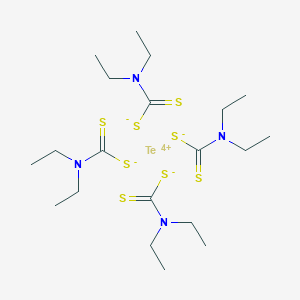
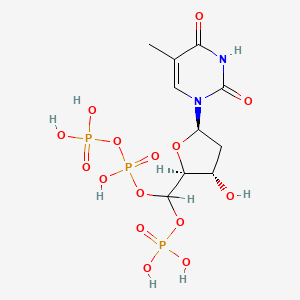
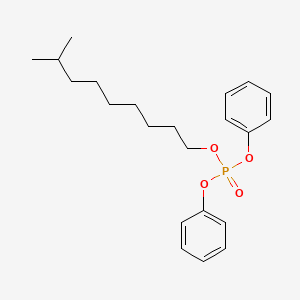








![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)
